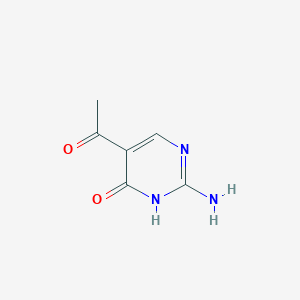

5-Acetyl-2-aminopyrimidin-4(1H)-one

Beschreibung

Significance of the Pyrimidine (B1678525) Heterocycle in Chemical and Biological Research

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in the realm of chemical and biological research. ignited.innih.gov Its significance stems from its central role as a core component of nucleobases—cytosine, thymine, and uracil (B121893)—which are the building blocks of the nucleic acids, DNA and RNA. ignited.innih.gov This fundamental biological role has inspired chemists to explore the synthesis and application of a multitude of pyrimidine derivatives.

The chemical versatility of the pyrimidine ring allows for a wide range of substitution patterns, leading to a diverse array of steric and electronic properties. This tunability has been extensively exploited in drug discovery, resulting in compounds with a broad spectrum of pharmacological activities. nih.govnih.gov Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. ignited.innih.govjetir.org The ability of the pyrimidine core to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, underpins its efficacy in binding to biological targets like enzymes and receptors. nih.gov

Positioning of 5-Acetyl-2-aminopyrimidin-4(1H)-one within Advanced Pyrimidinone Investigations

Within the vast family of pyrimidines, the pyrimidinone subclass represents a significant area of advanced investigation. These compounds are characterized by a pyrimidine ring bearing at least one carbonyl group. This compound is a specific example of a substituted pyrimidinone, featuring an acetyl group at the 5-position, an amino group at the 2-position, and a carbonyl function at the 4-position.

The presence of these particular functional groups suggests several avenues for its involvement in advanced chemical research. The 2-aminopyrimidine (B69317) moiety is a common feature in molecules designed to mimic or interact with biological systems. For instance, 2-aminopyrimidin-4(1H)-one has been investigated as a bioisostere for urea (B33335) in the development of potent CXCR2 antagonists. nih.gov The acetyl group at the 5-position introduces a key site for further chemical modification and can influence the molecule's electronic properties and reactivity. This substitution pattern makes this compound a valuable building block in the synthesis of more complex heterocyclic systems and as a scaffold for combinatorial library generation in the pursuit of new bioactive compounds.

Scholarly Overview and Research Trajectories

The scholarly landscape of pyrimidinone chemistry is rich and continually expanding. Research trajectories in this field can be broadly categorized into several key areas:

Novel Synthetic Methodologies: A significant portion of research is dedicated to the development of efficient and sustainable methods for the synthesis of functionalized pyrimidinones (B12756618). This includes the exploration of multicomponent reactions, green chemistry approaches, and the use of novel catalysts. mdpi.com

Medicinal Chemistry and Drug Discovery: The proven therapeutic potential of pyrimidine-based drugs drives a continuous search for new derivatives with improved efficacy and selectivity. nih.govresearchgate.net Current research often focuses on designing pyrimidinones that target specific enzymes or signaling pathways implicated in diseases such as cancer and inflammatory disorders. nih.gov

Materials Science: The unique photophysical and electronic properties of some pyrimidine derivatives have led to their investigation as components in organic light-emitting diodes (OLEDs), sensors, and other functional materials.

While extensive research exists for the broader class of pyrimidinones, dedicated studies focusing solely on this compound are less prevalent in publicly accessible literature. However, its structural motifs are present in various reported molecules, suggesting its role as an important intermediate or a component of larger, more complex structures. Future research will likely involve the further exploration of this compound as a versatile synthon and a potential pharmacophore in its own right.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H7N3O2 |

|---|---|

Molekulargewicht |

153.14 g/mol |

IUPAC-Name |

5-acetyl-2-amino-1H-pyrimidin-6-one |

InChI |

InChI=1S/C6H7N3O2/c1-3(10)4-2-8-6(7)9-5(4)11/h2H,1H3,(H3,7,8,9,11) |

InChI-Schlüssel |

RMKRLNDAYANDHJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CN=C(NC1=O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 5 Acetyl 2 Aminopyrimidin 4 1h One and Its Structural Analogues

Established Synthetic Pathways for Pyrimidinone Scaffold Assembly

The synthesis of the pyrimidinone core is a well-established area of heterocyclic chemistry. Several robust methods are employed, including cyclocondensation reactions, guanidine-mediated cyclizations, and multi-component reactions.

Cyclocondensation Reactions in Pyrimidinone Synthesis

Cyclocondensation reactions are a cornerstone for building the pyrimidinone ring system. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing molecule. A prominent example is the reaction between β-keto esters and amidines, which can be promoted by ultrasound irradiation to yield highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

The Biginelli reaction, a classic cyclocondensation, combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). acs.orgacs.org This one-pot reaction is acid-catalyzed and produces dihydropyrimidinones, which can be subsequently oxidized to form the aromatic pyrimidinone ring. Various catalysts, including copper-based promoters and polyphosphate esters, have been developed to improve yields and reaction conditions compared to the classical approach. acs.orgresearchgate.net

Guanidine-Mediated Cyclization Approaches

Guanidine (B92328) is a critical reagent for introducing the 2-amino group characteristic of the target compound. The most direct method involves the condensation of guanidine with a β-dicarbonyl compound or its synthetic equivalent. For instance, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines has been prepared through the condensation of corresponding monosubstituted malonic acid diesters with guanidine in the presence of a strong base like sodium ethoxide. nih.gov

Microwave-assisted, solvent-free methods have also been developed, where β-ketoesters or β-aldehydoesters are treated with guanidine hydrochloride and potassium carbonate to directly synthesize 5- and 6-substituted 2-aminopyrimidines. rsc.org Another innovative approach involves the tandem regioselective heterocyclization of 1,3-diynes with guanidine, followed by selective oxidation, to yield carbonyl 2-amino-pyrimidines. rsc.org

Multi-component Reactions for Core Structure Formation

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrimidinones (B12756618) in a single step, which is advantageous for creating molecular libraries. researchgate.net These reactions combine three or more starting materials, offering high atom economy and reduced waste. nih.gov

One such example is a three-component reaction involving aldehydes, amidine systems, and ethyl cyanoacetate, catalyzed by magnesium oxide (MgO), to produce pyrimidinone derivatives. tandfonline.com This method is noted for high conversions and short reaction times. tandfonline.com Similarly, a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) can be used to synthesize various 4,5-disubstituted pyrimidine (B1678525) derivatives. organic-chemistry.org MCRs have also been employed to create fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines, through pathways involving Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. researchgate.net

Table 1: Comparison of Synthetic Pathways for Pyrimidinone Scaffold Assembly

| Method | Key Reagents | Typical Catalyst/Conditions | Advantages | Reference(s) |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid catalyst (e.g., BF₃·Et₂O, CuCl) | One-pot synthesis, access to dihydropyrimidinones | acs.org, acs.org |

| Guanidine/Malonic Ester Condensation | Substituted Malonic Ester, Guanidine | Base catalyst (e.g., Sodium Ethoxide) | Direct route to 2-amino-4,6-dihydroxypyrimidines | nih.gov |

| Guanidine/β-Ketoester Condensation | β-Ketoester, Guanidine HCl | K₂CO₃, Microwave irradiation | Solvent-free, rapid synthesis | rsc.org |

| Three-Component Reaction (MgO) | Aldehyde, Amidine, Ethyl Cyanoacetate | MgO (heterogeneous base) | High conversion, short reaction times, reusable catalyst | tandfonline.com |

| **Three-Component Reaction (ZnCl₂) ** | Enamine, Triethyl Orthoformate, Ammonium Acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |

Targeted Synthesis of 5-Acetyl-2-aminopyrimidin-4(1H)-one

The specific synthesis of this compound requires methods that can precisely place the acetyl group at the C5 position of the 2-aminopyrimidin-4(1H)-one core. This can be achieved either by constructing the ring from a precursor already containing the acetyl group or by functionalizing the pre-formed pyrimidinone ring.

Precursor-Based Synthetic Routes to the 5-Acetyl Moiety

A logical approach to synthesizing the target molecule is to use a three-carbon synthon that already bears the acetyl functionality. This strategy builds the desired substitution pattern directly into the pyrimidinone ring during the cyclization step.

A highly relevant method involves the cyclocondensation of guanidine with an acetyl-substituted β-ketoester or a related 1,3-dicarbonyl compound. For example, reacting guanidine with diethyl 2-acetylmalonate under basic conditions would be a direct route. This follows the established principle of condensing guanidine with substituted malonic esters to form 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov Similarly, the reaction of guanidine with ethyl 2-acetylacetoacetate could also yield the target compound, drawing from the general reactivity of β-ketoesters in pyrimidine synthesis. organic-chemistry.orgrsc.org Research on the synthesis of 5-acyl-tetrahydropyrimidines from β-oxoesters and ureas/thioureas further supports the feasibility of this precursor-based approach. researchgate.net

Table 2: Potential Precursors for the Synthesis of the 5-Acetyl Moiety

| Precursor | Co-reactant | Reaction Type | Rationale |

| Diethyl 2-acetylmalonate | Guanidine | Cyclocondensation | Direct incorporation of the acetyl group at the C5 position. nih.gov |

| Ethyl 2-acetylacetoacetate | Guanidine | Cyclocondensation | Utilizes a readily available acetyl-containing β-dicarbonyl compound. researchgate.net |

| 3-Acetyl-2,4-pentanedione | Guanidine | Cyclocondensation | A symmetrical diketone that could potentially lead to the desired product. |

Strategies for Specific Functionalization at the Pyrimidine Ring

An alternative strategy involves the introduction of the acetyl group onto a pre-existing 2-aminopyrimidin-4(1H)-one ring. This approach is generally more challenging due to the electron-deficient nature of the pyrimidine ring, which makes it resistant to standard electrophilic substitution reactions like Friedel-Crafts acylation.

However, specific methods for C-H functionalization of pyrimidines are being developed. While direct acylation is difficult, multi-step sequences can achieve the desired transformation. One potential, though unconfirmed, pathway could involve a Vilsmeier-Haack type reaction to introduce a formyl group at the C5 position, which could then be subjected to further reactions to yield the acetyl group. The Vilsmeier-Haack-Arnold reagent has been used in the context of pyrimidine chemistry, suggesting its potential applicability. nih.gov Another advanced strategy could involve a deconstruction-reconstruction approach, where the pyrimidine ring is opened and then re-closed with the desired functional group incorporated. researchgate.net More recent methods focus on the selective amination of pyrimidines at the C2 position, indicating that site-selective functionalization is an active area of research, though C5-acylation remains a specific challenge. nih.gov

Advanced Synthetic Techniques and Catalysis in Pyrimidinone Chemistry

The synthesis of pyrimidinone derivatives is a cornerstone of medicinal and materials chemistry. Modern advancements have moved beyond classical condensation reactions to embrace more efficient, selective, and environmentally benign methodologies. These techniques not only improve the synthesis of known compounds but also open avenues for the creation of novel structural analogues with diverse functionalities.

Microwave-Assisted Synthetic Optimizations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture.

In pyrimidinone chemistry, microwave irradiation has been successfully applied to various synthetic steps. For instance, the synthesis of aminopyrimidine scaffolds can be achieved through a multi-step process initiated by the microwave-assisted aldol (B89426) condensation of substituted acetophenones with aromatic aldehydes to form chalcones. nanobioletters.com These intermediates are then reacted with guanidine nitrate (B79036) under further microwave irradiation to yield the core aminopyrimidine structure. nanobioletters.com This method is noted for being eco-friendly and significantly reducing reaction times. nanobioletters.com

Another powerful application is the one-pot, three-component Hantzsch condensation, which can be catalyzed by Ba(NO₃)₂ under solvent-free microwave irradiation to produce complex nucleoside analogues. nih.gov Researchers have demonstrated that this approach is superior to conventional heating, providing the desired products in excellent yields (86–96%) in a fraction of the time. nih.gov The efficiency of microwave-assisted synthesis is clearly demonstrated when comparing it with traditional methods, as highlighted in the table below.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,4-Dihydropyridine Nucleoside 5a

| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Conventional | Ba(NO₃)₂ | CH₃CN | 50 | - | 42 | nih.gov |

| Microwave | Ba(NO₃)₂ | CH₃CN | 50 | 30 min | 58 | nih.gov |

| Microwave | Ba(NO₃)₂ | 1,4-Dioxane | - | - | 72 | nih.gov |

| Microwave | Ba(NO₃)₂ | Solvent-Free | - | - | 86-96 | nih.gov |

This interactive table summarizes the significant improvements in yield and reaction conditions achieved by using microwave irradiation.

Palladium-Catalyzed Coupling Reactions in Pyrimidine Derivatization

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful strategy for the derivatization of heterocyclic compounds, including pyrimidines. These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core. This is particularly useful for creating structural analogues of this compound.

The general approach involves the reaction of a halopyrimidine with a suitable coupling partner, such as an organoboron, organotin, or organozinc reagent, in the presence of a palladium catalyst and a base. For example, the arylation and vinylation of 2-, 4-, and 5-halopyrimidines have been successfully achieved using aryltributylstannanes or vinyltributylstannanes with a dichlorobis(triphenylphosphine)palladium catalyst. elsevierpure.com This methodology has been expanded to synthesize pyridylpyrimidine fungicides by coupling 2-(6-bromo-2-pyridyl)pyrimidines with various organotin reagents in the presence of tetrakis(triphenylphosphine)palladium(0), achieving yields between 32% and 99%. researchgate.net

These reactions are instrumental in late-stage functionalization, allowing for the modification of complex molecules and the exploration of structure-activity relationships. acs.orgtandfonline.com A recently developed method introduces pyridyl pyrimidylsulfones as effective pyridyl nucleophiles for palladium-catalyzed cross-coupling with (hetero)aryl bromides, overcoming limitations associated with traditional pyridylboron reagents. acs.org

Table 2: Examples of Palladium-Catalyzed Reactions for Pyrimidine Derivatization

| Pyrimidine Substrate | Coupling Partner | Catalyst | Product Type | Yield (%) | Reference |

| Halopyrimidines | Aryltributylstannanes | PdCl₂(PPh₃)₂ | Arylpyrimidines | - | elsevierpure.com |

| Halopyrimidines | Vinyltributylstannanes | PdCl₂(PPh₃)₂ | Vinylpyrimidines | - | elsevierpure.com |

| 2-(6-bromo-2-pyridyl)pyrimidines | Organotin Reagents | Pd(PPh₃)₄ | Pyridylpyrimidines | 32-99 | researchgate.net |

| Pyridyl Pyrimidylsulfone | (Hetero)aryl Bromides | Palladium catalyst | (Hetero)arylpyridines | Moderate to Good | acs.org |

This interactive table showcases the versatility of palladium-catalyzed reactions in creating diverse pyrimidine derivatives.

Phase-Transfer Catalysis for Enhanced Reaction Efficiency

Phase-transfer catalysis (PTC) is an environmentally friendly ("green") chemical technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. A phase-transfer catalyst, such as a quaternary ammonium salt, transports one of the reactants across the phase boundary, allowing the reaction to proceed under milder conditions and often with greater efficiency and selectivity. researchgate.netyoutube.com

In the realm of pyrimidinone chemistry, PTC has proven effective for various transformations. The alkylation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, a structural relative of pyrimidinones, was successfully investigated under solid-liquid PTC conditions using tetrabutylammonium (B224687) bromide as the catalyst, leading to various 2-alkoxy products in fair yields. researchgate.net This demonstrates the utility of PTC for introducing alkyl groups, a common modification in drug discovery.

Furthermore, PTC can be synergistically combined with microwave activation in solvent-free conditions, leading to even faster reactions and purer products. researchgate.net This combined approach represents a clean, economical, and safe technology in organic synthesis. researchgate.net PTC has also been employed for more complex transformations, such as the chemoselective reductive ring-opening of pyrazolotetrazolopyrimidines to form pyrazolopyrimidineamines, showcasing its ability to enhance selectivity in intricate molecular scaffolds. researchgate.net

The core advantage of PTC lies in its ability to improve reaction rates and yields while often avoiding the need for harsh or anhydrous conditions, making it a valuable method for the synthesis and derivatization of compounds like this compound.

Chemical Reactivity and Derivatization Strategies of 5 Acetyl 2 Aminopyrimidin 4 1h One

Transformations of Functional Groups on the Pyrimidinone Core

The functional groups attached to the pyrimidinone ring of 5-acetyl-2-aminopyrimidin-4(1H)-one can be selectively modified to introduce new functionalities and to prepare a variety of derivatives.

The 5-acetyl group is a key site for synthetic transformations. While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the oxidation of structurally related compounds has been reported. For instance, 5-acetyl-3,4-dihydropyrimidin-2(1H)-ones can be efficiently oxidized to their corresponding pyrimidin-2(1H)-one derivatives using UV irradiation. researchgate.net The rate of this photo-oxidation is influenced by the nature of other substituents on the heterocyclic ring. researchgate.net

Conversely, the acetyl group can undergo reduction to a secondary alcohol. The reduction of the carbonyl group in the acetyl moiety to a hydroxyl group would yield 2-amino-5-(1-hydroxyethyl)pyrimidin-4(1H)-one. This transformation is a standard reaction in organic chemistry, typically achieved using reducing agents such as sodium borohydride.

Table 1: Plausible Reductive Modification of the 5-Acetyl Group

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 2-Amino-5-(1-hydroxyethyl)pyrimidin-4(1H)-one |

This reaction is based on established principles of organic chemistry, though specific experimental data for this compound was not found in the provided search results.

The pyrimidine (B1678525) ring in this compound is generally electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to nucleophilic attack, particularly if a suitable leaving group is present. While the parent compound does not have an inherent leaving group, derivatives such as halogenated pyrimidines readily undergo nucleophilic aromatic substitution (SNAr). nih.gov For instance, 2-amino-4,6-dichloropyrimidine (B145751) reacts with various amines to afford substituted aminopyrimidines. nih.gov

Electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its electron-deficient nature. libretexts.orgbyjus.com The presence of the electron-donating amino group at the 2-position and the oxo group at the 4-position, along with the electron-withdrawing acetyl group at the 5-position, further complicates the reactivity. The amino group is an activating group that directs electrophiles to the ortho and para positions, while the acetyl group is a deactivating group. libretexts.orgbyjus.com

The 5-acetyl group can potentially be removed through hydrolytic deacetylation, which would yield 2-amino-pyrimidin-4(1H)-one. This type of reaction typically requires acidic or basic conditions to facilitate the cleavage of the carbon-carbon bond between the acetyl group and the pyrimidine ring.

Deacetylation can also refer to the removal of an acetyl group from an acetylated amine. While the primary amino group of this compound is not acetylated, related studies on N-acetylated nucleosides have demonstrated that chemoselective N-deacetylation can be achieved under mild conditions using reagents like the Schwartz reagent (zirconocene hydrochloride). researchgate.net This method is compatible with various other protecting groups. researchgate.net

Annulation Reactions for Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry.

The acetyl group in conjunction with the adjacent amino group on the pyrimidine ring provides the necessary functionality for the construction of a fused pyridine (B92270) ring, leading to the formation of pyrido[2,3-d]pyrimidinone derivatives. These annulation reactions often involve condensation with a three-carbon unit. For example, reaction with dimethylformamide-dimethylacetal (DMF-DMA) can lead to the formation of a pyrido[2,3-d]pyrimidin-7(8H)-one core. researchgate.net

Table 2: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones

| Pyrimidine Precursor | Reagent(s) | Fused Product | Reference |

| 5-Acetyl-4-aminopyrimidines | Carboxylic anhydrides or acid chlorides, followed by MeONa in BuOH | Pyrido[2,3-d]pyrimidin-5-one derivatives | nih.gov |

| 5-Acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines | Base-catalyzed cyclization | Pyrido[2,3-d]pyrimidin-5-ones and -7-ones | nih.gov |

The 2-amino-pyrimidin-4-one moiety can also serve as a building block for the synthesis of the pyrimido[4,5-d]pyrimidine (B13093195) ring system. These syntheses often involve the reaction of a 4-aminopyrimidine (B60600) derivative with a reagent that provides the necessary atoms to form the second pyrimidine ring. One common strategy involves the reaction of 4-aminopyrimidine-5-carbonitriles with triethylorthoformate to form an intermediate imidate, which is then cyclized with an amine. mdpi.com Although the starting material is a nitrile rather than an acetyl derivative, this illustrates a general strategy for forming the pyrimido[4,5-d]pyrimidine core from a 4,5-disubstituted pyrimidine. The synthesis of quaternized 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones has also been reported, though the products were found to be susceptible to ring-opening. nih.gov

Table 3: Synthesis of Pyrimido[4,5-d]pyrimidine Analogues

| Pyrimidine Precursor | Reagent(s) | Fused Product | Reference |

| 4-Amino-2,6-disubstituted-pyrimidine-5-carbonitriles | 1. Triethylorthoester2. Substituted anilines, Acetic acid | N,7-Disubstituted-pyrimido[4,5-d]pyrimidin-4-amines | mdpi.com |

| 2-Aminopyrimido[4,5-d]pyrimidin-4(3H)-one | Iodomethane | 6-Methyl- and 8-methyl-2-aminopyrimido[4,5-d]pyrimidin-4(3H)-one | nih.gov |

Construction of Thiazolo[4,5-d]pyrimidinone and Pyrazolo[1,5-a]pyrimidinone Scaffolds

The strategic manipulation of the functional groups of this compound enables the annulation of additional rings, leading to the formation of complex heterocyclic systems with potential biological activities.

The synthesis of thiazolo[4,5-d]pyrimidinones from this compound can be envisioned through a multi-step sequence. A plausible approach involves the initial halogenation of the acetyl group, followed by reaction with a sulfur source and subsequent cyclization. For instance, bromination of the acetyl group would yield a reactive α-bromoacetyl intermediate. This intermediate can then react with a thiourea (B124793) derivative to construct the thiazole (B1198619) ring fused to the pyrimidine core. The reaction conditions for such transformations are critical and often require careful optimization.

| Step | Reagent | Solvent | Temperature | Product |

| 1 | N-Bromosuccinimide (NBS) | CCl4 | Reflux | 5-(2-bromoacetyl)-2-aminopyrimidin-4(1H)-one |

| 2 | Thiourea | Ethanol | Reflux | 2-Amino-5-methylthiazolo[4,5-d]pyrimidin-7(6H)-one |

The construction of the pyrazolo[1,5-a]pyrimidinone scaffold from this compound presents a more complex synthetic challenge. A potential strategy involves the reaction of the acetyl group with a hydrazine (B178648) derivative to form a hydrazone. Subsequent intramolecular cyclization, possibly under acidic or basic conditions, could lead to the formation of the fused pyrazole (B372694) ring. The regioselectivity of the cyclization would be a key aspect to control.

Another approach could involve a condensation reaction of the acetyl group with a reagent containing a suitable three-carbon unit, which could then cyclize with the N1 and amino group of the pyrimidine ring. For instance, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) could form an enaminone intermediate, which upon treatment with a hydrazine derivative, could undergo cyclization to the desired pyrazolo[1,5-a]pyrimidinone.

| Starting Material | Reagent 1 | Reagent 2 | Conditions | Product |

| This compound | Hydrazine hydrate | Acetic acid | Reflux | 5-Methyl-2-aminopyrazolo[1,5-a]pyrimidin-7(4H)-one |

| This compound | DMF-DMA | Hydrazine hydrate | 1. Reflux; 2. Reflux | 2-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one |

Synthesis of Glycosylated Derivatives (N- and C-Glycosides)

The synthesis of glycosylated derivatives of this compound can lead to the formation of nucleoside analogues with potential therapeutic applications. Both N- and C-glycosides can be targeted through specific synthetic strategies.

N-Glycosylation can be achieved by reacting the pyrimidinone nitrogen (N1 or N3) or the exocyclic amino group with an activated sugar derivative, such as a glycosyl halide or a glycosyl trifluoroacetimidate. The Vorbrüggen glycosylation, which employs a silylated heterocyclic base and a glycosyl halide in the presence of a Lewis acid, is a commonly used method for the synthesis of N-nucleosides. The regioselectivity of the glycosylation (N1 vs. N3 vs. exocyclic amino group) would be influenced by the reaction conditions and the protecting groups on the sugar moiety.

C-Glycosylation , the formation of a carbon-carbon bond between the sugar and the pyrimidine ring, is a more challenging transformation. A possible strategy to achieve C-glycosylation at the C6 position of the pyrimidine ring could involve the generation of a nucleophilic pyrimidine species, for example, through lithiation, followed by reaction with an electrophilic sugar derivative, such as a glycosyl halide or a lactone. Alternatively, radical-based methods could be employed.

The table below summarizes potential glycosylation reactions.

| Glycosylation Type | Glycosyl Donor | Coupling Conditions | Product |

| N-Glycosylation (N1) | 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl bromide | HMDS, TMSOTf, MeCN | 1-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)-5-acetyl-2-aminopyrimidin-4(1H)-one |

| C-Glycosylation (C6) | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | n-BuLi, THF, -78 °C | 6-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-5-acetyl-2-aminopyrimidin-4(1H)-one |

It is important to note that the proposed synthetic routes for the construction of thiazolo[4,5-d]pyrimidinone and pyrazolo[1,5-a]pyrimidinone scaffolds, as well as the glycosylated derivatives, are based on established chemical principles and analogous reactions reported in the literature. The actual experimental conditions would require careful optimization to achieve the desired products in good yields and with high selectivity.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of 5-Acetyl-2-aminopyrimidin-4(1H)-one and its Derivatives

Spectroscopic methods offer a detailed view of the molecular structure in various states. While specific experimental data for this compound is not extensively available in public literature, its spectral characteristics can be predicted based on its functional groups and by comparison with related compounds.

NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial relationships of atoms in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The protons of the amino group (-NH₂) would likely appear as a broad singlet, with a chemical shift influenced by solvent and concentration. The N-H proton of the pyrimidinone ring is also expected to be a singlet. A key signal would be from the methyl protons of the acetyl group, appearing as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. The vinyl proton on the pyrimidine (B1678525) ring would also give a characteristic signal.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the acetyl group and the pyrimidinone ring are expected to resonate at the downfield region of the spectrum (typically δ > 160 ppm). The carbons of the pyrimidine ring would have characteristic shifts, and the methyl carbon of the acetyl group would appear at the upfield region.

2D NMR Techniques (e.g., NOESY): Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) would be invaluable in confirming the spatial proximity of protons. For instance, NOESY could reveal through-space correlations between the acetyl methyl protons and the vinyl proton on the pyrimidine ring, helping to establish the preferred conformation of the acetyl group relative to the ring.

In studies of related aminopyrimidines, it has been noted that primary amines substituted at the 4-position can exhibit line broadening in both ¹H and ¹³C NMR spectra at room temperature due to the presence of rotamers. unl.edu This phenomenon could potentially be observed for the amino group in this compound.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

MS: In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, confirming the molecular weight of the compound. Common fragmentation patterns would likely involve the loss of the acetyl group or parts of the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the precise elemental formula of the compound, confirming its identity.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would be characterized by absorption bands corresponding to its various functional groups. Key expected vibrational frequencies include:

N-H stretching vibrations from the amino group and the ring NH, typically in the range of 3200-3500 cm⁻¹.

C=O stretching vibrations from the acetyl group and the pyrimidinone ring carbonyl, expected around 1650-1750 cm⁻¹.

C=C and C=N stretching vibrations from the pyrimidine ring.

C-H stretching and bending vibrations from the acetyl methyl group.

X-ray Crystallographic Analysis of Pyrimidinone Derivatives

The crystal structure of N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been determined by single-crystal X-ray diffraction. nih.gov The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The unit cell parameters are detailed in the table below.

| Crystal Parameter | Value for N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not provided in abstract |

| b (Å) | Value not provided in abstract |

| c (Å) | Value not provided in abstract |

| α (°) | 90 |

| β (°) | Value not provided in abstract |

| γ (°) | 90 |

| Volume (ų) | Value not provided in abstract |

| Z | 4 |

Specific lattice parameters 'a', 'b', 'c', and 'β' were not available in the provided search results.

The X-ray analysis of N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals important conformational features. nih.gov The 1-(2-amino-4-methylpyrimidin-5-yl)ethan-1-one portion of the molecule is nearly planar. nih.gov The sulfonamide sulfur atom is only slightly out of the plane of the pyrimidine ring. nih.gov A notable feature is the twist between the phenyl group and the pyrimidine ring, with a dihedral angle of 63.07 (7)°. nih.gov The torsion angle of C7—N1—S1—C1 is reported as -79.0 (2)°. nih.gov In the crystal, molecules are linked by N—H⋯N hydrogen bonds, forming a three-dimensional network. nih.gov This information suggests that the 5-acetyl-2-aminopyrimidinone core has a strong tendency towards planarity, a feature that would likely be conserved in the parent compound.

Investigation of Supramolecular Interactions

The solid-state structure of this compound is characterized by a rich network of intermolecular interactions that dictate its crystal packing. These non-covalent forces, primarily hydrogen bonds and π-π stacking, are crucial in understanding the molecule's stability and potential physical properties.

The crystal structure of this compound features a prominent and well-defined hydrogen bonding network. The molecule contains several hydrogen bond donors (the amino group N-H and the pyrimidinone N-H) and acceptors (the acetyl carbonyl oxygen, the pyrimidinone carbonyl oxygen, and the pyrimidinic nitrogen atoms). These functional groups engage in a variety of intermolecular hydrogen bonds, creating a robust and stable crystalline lattice.

Detailed crystallographic studies would be required to provide specific bond distances and angles. However, based on the structural motifs of similar pyrimidine derivatives, it is anticipated that strong N-H···O and N-H···N hydrogen bonds are the dominant interactions. For instance, the amino group can form hydrogen bonds with the carbonyl oxygen of the acetyl group or the pyrimidinone ring of neighboring molecules. Similarly, the N-H of the pyrimidinone ring is expected to engage in hydrogen bonding with the carbonyl oxygen atoms. These interactions likely lead to the formation of dimeric or polymeric chains, which then assemble into a three-dimensional network.

A hypothetical representation of the primary hydrogen bonds is presented in the interactive table below.

| Donor | Acceptor | Type of Interaction |

| Amino N-H | Acetyl C=O | Intermolecular |

| Amino N-H | Pyrimidinone C=O | Intermolecular |

| Pyrimidinone N-H | Acetyl C=O | Intermolecular |

| Pyrimidinone N-H | Pyrimidinone C=O | Intermolecular |

| Amino N-H | Pyrimidinic N | Intermolecular |

This table is a representation of potential interactions and requires experimental data for confirmation.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrimidine rings contribute significantly to the crystal packing of this compound. The planar nature of the pyrimidine core facilitates face-to-face or offset stacking arrangements. The extent and geometry of these interactions are dependent on the specific packing motif adopted by the crystal.

Precise parameters for these interactions, such as the centroid-to-centroid distance and the slip angle, would necessitate detailed crystallographic analysis.

The three-dimensional architecture arising from these interactions is critical in defining the macroscopic properties of the compound, including its melting point, solubility, and polymorphism. A detailed understanding of the crystal packing is therefore fundamental for materials science applications and for controlling the solid-state properties of this compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a framework to calculate various molecular descriptors with a favorable balance between accuracy and computational cost. For 5-Acetyl-2-aminopyrimidin-4(1H)-one, DFT studies offer profound insights into its fundamental characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's kinetic stability and reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Pyrimidine (B1678525) Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Aminopyrimidine (B69317) | -6.5 | -0.8 | 5.7 |

| 4-Hydroxypyrimidine | -7.0 | -1.2 | 5.8 |

| Hypothetical this compound | -6.8 (Estimated) | -1.5 (Estimated) | 5.3 (Estimated) |

Note: The values for this compound are hypothetical estimations based on trends observed in related molecules and are for illustrative purposes only.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red regions indicating areas of high electron density (negative potential), which are susceptible to electrophilic attack, and blue regions representing areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atom of the carbonyl group in the acetyl moiety and the nitrogen atoms of the pyrimidine ring, highlighting these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the methyl group would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Calculation of Geometric Parameters and Vibrational Frequencies

DFT calculations can accurately predict the equilibrium geometry of a molecule, providing detailed information on bond lengths, bond angles, and dihedral angles. These calculated geometric parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Furthermore, the calculation of vibrational frequencies using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. By comparing the calculated frequencies with the experimental spectrum, a detailed understanding of the molecule's vibrational behavior can be achieved. For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the acetyl group, the N-H stretching of the amino group, and various C-N and C-C stretching modes within the pyrimidine ring.

Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | 3400 - 3550 |

| Acetyl (C=O) | Stretching | 1680 - 1720 |

| Pyrimidine Ring | C=N Stretching | 1550 - 1650 |

| Pyrimidine Ring | C-N Stretching | 1250 - 1350 |

Note: These are typical ranges and the exact frequencies for this compound would require specific calculations.

Examination of Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be employed within the DFT framework to simulate the effects of a solvent on the electronic structure and geometry of a molecule. These calculations can reveal how the polarity of the solvent affects the HOMO-LUMO gap, the molecular electrostatic potential, and the stability of different tautomeric or conformational forms of this compound.

Advanced Quantum Chemical Calculations for Mechanistic Insights

Beyond the ground-state properties, advanced quantum chemical calculations can provide valuable insights into the dynamic behavior of molecules, including their conformational flexibility and potential reaction mechanisms.

Conformational Energy Landscape and Isomer Population Studies

Molecules with rotatable bonds, such as the acetyl group in this compound, can exist in multiple conformations. Computational methods can be used to explore the conformational energy landscape by systematically rotating these bonds and calculating the energy of the resulting structures. This analysis helps to identify the most stable conformations (global and local minima) and the energy barriers between them.

For this compound, a key conformational feature would be the orientation of the acetyl group relative to the pyrimidine ring. By calculating the potential energy surface as a function of the relevant dihedral angle, it is possible to determine the preferred orientation and the rotational barrier. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. Furthermore, the relative energies of different conformers can be used to estimate their populations at a given temperature using Boltzmann statistics.

In addition to conformational isomers, this compound can also exist as different tautomers due to the migration of a proton. The pyrimidinone ring can exist in keto and enol forms, and the relative stability of these tautomers can be assessed using high-level quantum chemical calculations. Understanding the tautomeric equilibrium is essential as different tautomers can exhibit distinct chemical and biological properties.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a protein target. Many studies have successfully applied this method to various pyrimidine derivatives to explore their potential as inhibitors for targets such as kinases, proteases, and other enzymes. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-protein binding.

However, no specific molecular docking studies featuring this compound as the ligand have been found in the reviewed literature. Consequently, there is no available data on its predicted binding modes, binding affinities (e.g., docking scores), or specific interactions with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent molecules. Studies on various classes of pyrimidine and pyrimidinone derivatives have successfully developed QSAR models to predict activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.gov These models often use molecular descriptors related to electronic, steric, and hydrophobic properties to build the correlation.

A dedicated QSAR study for a series of compounds including this compound has not been identified. As a result, there are no established mathematical models or specific descriptor values that could be used to predict its biological activity or to understand the structural requirements for its potential therapeutic effects.

Biological Activities and Preclinical Molecular Investigations of 5 Acetyl 2 Aminopyrimidin 4 1h One Derivatives

Anti-Cancer and Anti-Proliferative Potential

Derivatives built upon the 2-aminopyrimidine (B69317) framework have demonstrated notable anti-cancer and anti-proliferative effects across various studies. Their efficacy stems from the ability to interact with and inhibit a multitude of enzymes and receptors that are crucial for cancer cell survival and proliferation.

Inhibition of Protein Kinases (e.g., Cdc7, Cdc7/Cdks, CDK2, CDK7)

Protein kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Derivatives of the 2-aminopyrimidine scaffold have been identified as potent inhibitors of several key protein kinases.

Cyclin-Dependent Kinases (CDKs): CDKs are fundamental to cell cycle control, and their inhibition can halt the proliferation of cancer cells. nih.gov A series of 2-anilinopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against various CDKs. nih.gov One of the most potent compounds, 5f , demonstrated a half-maximal inhibitory concentration (IC50) of 0.479 µM against CDK7. nih.gov Another derivative, compound 22 , a 2,4-diaminopyrimidine, also showed significant inhibitory activity against CDK7 and was effective in inducing G1/S phase cell cycle arrest and apoptosis in MV4-11 cells. nih.gov Furthermore, (4-pyrazolyl)-2-aminopyrimidines have been discovered as a potent class of CDK2 inhibitors, with compound 17 exhibiting a remarkable IC50 of 0.29 nM and demonstrating antitumor activity in mouse models. nih.gov Studies on 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives also revealed strong inhibitory activity against CDK9, leading to the suppression of pancreatic cancer cell proliferation. nih.gov The most potent of these, compound 2g , induced apoptosis by downregulating proteins downstream of CDK9. nih.gov

Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 kinase plays a crucial role in initiating DNA replication. Small molecule inhibitors that interfere with Cdc7's activity can block the phosphorylation of the MCM complex, thereby preventing DNA replication. nih.gov While direct studies on 5-acetyl-2-aminopyrimidin-4(1H)-one derivatives are emerging, related pyrimidine (B1678525) structures have shown promise. The development of ATP-competitive small molecules that mimic the kinase's natural substrate is a key strategy in targeting Cdc7. nih.gov

Table 1: Inhibitory Activity of 2-Aminopyrimidine Derivatives against Protein Kinases

| Compound | Target Kinase | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|---|

| 5f | CDK7 | 0.479 | - | nih.gov |

| 5d | CDK8 | 0.716 | - | nih.gov |

| 5b | CDK9 | 0.059 | - | nih.gov |

| Compound 22 | CDK7 | Significant Inhibition | MV4-11 | nih.gov |

| Compound 17 | CDK2 | 0.00029 | - | nih.gov |

| Compound 2g | CDK9 | Strong Inhibition | MIA PaCa-2 | nih.gov |

Modulation of Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. Their inhibition can lead to the re-expression of tumor suppressor genes. The 5-chloro-4-((substituted phenyl)amino)pyrimidine structure has been integrated into the design of HDAC inhibitors. nih.gov In a series of synthesized compounds, molecule L20 showed selective inhibitory activity against class I HDACs, particularly HDAC3, over HDAC6. nih.gov This compound was effective in inhibiting the growth of both hematological and solid tumor cell lines, inducing G0/G1 phase arrest and promoting apoptosis in K562 cells. nih.gov Furthermore, dual inhibitors targeting both CDKs and HDACs have been developed, with some 2-aminopyridine (B139424) and 2-aminopyrimidine-based derivatives showing potent activity. acs.org

Inhibition of JumonjiC Domain-Containing Histone Demethylases (JMJD2A, JARID1A, JMJD3)

JumonjiC (JmjC) domain-containing histone demethylases are another class of epigenetic modifiers linked to cancer. Virtual screening has identified the 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylate scaffold as a novel inhibitor of these enzymes. nih.gov Subsequent optimization led to the development of compounds that act as competitive inhibitors of 2-oxoglutarate. These inhibitors showed a preference for inhibiting JMJD2A and JARID1A over JMJD3, demonstrating a degree of selectivity. nih.gov

Targeting Epidermal Growth Factor Receptors (EGFR WT, EGFR T790M)

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Novel aminopyrimidine derivatives have been designed and evaluated as EGFR inhibitors. scilit.com Specifically, 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes have been identified as potent and selective dual inhibitors of both wild-type EGFR and ErbB-2, with IC50 values in the nanomolar range. nih.gov The development of these inhibitors is crucial for overcoming resistance to existing therapies, such as the T790M mutation in non-small cell lung cancer (NSCLC).

Anti-Angiogenic Effects via Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. Several pyrimidine-based derivatives have been investigated as VEGFR-2 inhibitors. nih.govresearchgate.net For instance, a series of piperazinylquinoxaline derivatives were developed, with compound 11 showing a VEGFR-2 IC50 of 0.192 µM. nih.gov This compound also exhibited significant antitumor activity against various cancer cell lines. nih.gov Another study on a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide , demonstrated anti-angiogenic activity with an IC50 of 56.9 µg/mL in a rat aorta angiogenesis assay and also inhibited the proliferation of human umbilical vein endothelial cells (HUVECs). waocp.orgnih.gov

Table 2: Anti-Angiogenic Activity of Pyrimidine-Related Derivatives

| Compound | Target | Assay | IC50 | Reference |

|---|---|---|---|---|

| Compound 11 | VEGFR-2 | Kinase Assay | 0.192 µM | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Angiogenesis | Rat Aorta Ring | 56.9 µg/mL | waocp.orgnih.gov |

Mechanisms of Induced Cellular Apoptosis

The ultimate goal of many anti-cancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. Derivatives of the 2-aminopyrimidine scaffold achieve this through various mechanisms linked to their primary molecular targets. For example, the CDK7 inhibitor compound 22 was found to induce apoptosis in MV4-11 cells. nih.gov Similarly, the HDAC inhibitor L20 was shown to promote apoptosis in K562 cells. nih.gov The VEGFR-2 inhibitor compound 11 significantly increased the rate of apoptosis in HepG-2 cells, which was associated with a 4-fold increase in the BAX/Bcl-2 ratio and a 2.3-fold increase in caspase-3 levels. nih.gov Furthermore, the CDK9 inhibitor compound 2g induced apoptosis in MIA PaCa-2 cells by downregulating the anti-apoptotic protein Mcl-1. nih.gov Dual inhibitors of BRD4 and PLK1, based on aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones, have also been shown to induce cell death. nih.gov

Anti-Inflammatory and Immunomodulatory Profiles

The core structure of pyrimidine and its derivatives is a key feature in many compounds developed for their anti-inflammatory properties. While direct studies on this compound are limited, research on related pyrimidine structures provides insight into their potential immunomodulatory effects.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

The inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a critical mechanism for controlling inflammation. Research into various heterocyclic compounds demonstrates the potential for pyrimidine derivatives to exhibit this activity. For instance, a series of novel 1-acetyl-3,5-diaryl-4,5-dihydropyrazole derivatives, which share the acetyl group feature, were synthesized and evaluated for their ability to inhibit TNF-α and IL-6. Several of these compounds showed significant inhibitory activity, with some reducing TNF-α by 61-85% and IL-6 by 76-93% at a concentration of 10 μM. nih.gov

Another study on pyrazolopyranopyrimidines also highlighted their potential as anti-inflammatory agents. researchgate.net While these are structurally distinct from this compound, they underscore the importance of the pyrimidine core in the development of anti-inflammatory drugs. The discovery of a 2-Aminopyrimidin-4(1H)-one derivative as a potent CXCR2 antagonist further supports the role of this scaffold in modulating inflammatory pathways. nih.gov

Anti-Microbial and Anti-Viral Activities

The 2-aminopyrimidine scaffold is a cornerstone in the development of new antimicrobial and antiviral agents due to its broad-spectrum activity. ijpsjournal.com Its structural adaptability allows for modifications that can enhance its efficacy and combat drug resistance. ijpsjournal.com

Antibacterial Efficacy Studies

Derivatives of 2-aminopyrimidine have shown significant potential as antibacterial agents. ijpsjournal.com While specific studies on this compound are not available, research on other aminopyrimidine derivatives has demonstrated their effectiveness against a variety of bacterial pathogens. ijpsjournal.com In a study on novel aminoguanidine (B1677879) derivatives, compound 5f was identified as a potent antibacterial agent with a minimum inhibitory concentration (MIC) of 2–8 µg/mL against several bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. nih.gov

Table 1: Antibacterial Activity of Compound 5f

| Bacterial Strain | MIC (µg/mL) |

| S. aureus | 2-8 |

| E. coli | 2-8 |

| S. epidermidis | 2-8 |

| B. subtilis | 2-8 |

| C. albicans | 2-8 |

| Multi-drug resistant S. aureus | 2-8 |

| Multi-drug resistant E. coli | 2-8 |

Data sourced from a study on aminoguanidine derivatives. nih.gov

Antifungal Efficacy Studies

The antifungal potential of pyrimidine derivatives is also an active area of research. Studies on nitrogen-containing 5-alpha-androstane derivatives, for example, have shown promising results. Many of these compounds were found to be more potent than the reference drugs Bifonazole and Ketoconazole, with MIC and Minimum Fungicidal Concentration (MFC) values ranging from 0.007 to 0.6 mg/mL. nih.gov

Antiviral Efficacy Studies

Several pyrimidine derivatives have been investigated for their antiviral properties. For instance, glycyrrhizic acid derivatives have been shown to inhibit the replication of the SARS-coronavirus. catalysis.com.ua In one study, the introduction of a 2-acetamido-β-D-glucopyranosylamine into the glycoside chain of glycyrrhizic acid resulted in a tenfold increase in anti-SARS-CoV activity. catalysis.com.ua

Furthermore, a study on uracil (B121893) nucleoside analogues, which are structurally related to pyrimidines, found that 5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridine exhibited potent anti-HSV-1 activity, comparable to acyclovir. nih.gov This compound also showed significant activity against a thymidine (B127349) kinase-deficient strain of HSV-1. nih.gov

Other Noteworthy Preclinical Biological Activities

Beyond the activities mentioned above, various derivatives of related heterocyclic structures have been explored for other therapeutic applications. For example, certain 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives have been synthesized as potential inhibitors of cellular-membrane glycoconjugates and have shown to inhibit the growth of cancer cells in vitro. nih.gov Additionally, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, has been developed for its antihyperglycemic properties, highlighting the diverse therapeutic potential of these classes of compounds. nih.gov Research on 5-aminosalicylic acid derivatives has also identified compounds with myeloperoxidase inhibitory effects, which could be beneficial in treating inflammatory diseases. researchgate.net

Glycogen (B147801) Phosphorylase (GP) Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. Its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Research into pyrimidinone-based compounds has identified them as potential GP inhibitors.

A study focused on 2-substituted-5-(β-D-glucopyranosyl)pyrimidin-4-ones, which share the pyrimidin-4-one core with the subject compound, demonstrated notable inhibitory activity against rabbit muscle glycogen phosphorylase (RMGP). nih.gov The substitution at the 5-position with a glucopyranosyl moiety is designed to mimic the natural substrate, glucose-1-phosphate. The inhibitory potential of these C-glucosyl pyrimidin-4-ones highlights the importance of the pyrimidinone scaffold in binding to the enzyme's catalytic site.

Kinetic studies revealed that these derivatives act as inhibitors of RMGP, with potencies in the micromolar range. For instance, the compound Ψ-GLAC, a C-glucopyranosyl analogue, exhibited the strongest inhibition with an IC₅₀ value of 5.4 ± 0.5 μM. nih.gov This suggests that the pyrimidin-4-one core can be effectively utilized as a platform for designing potent GP inhibitors.

| Compound | Description | IC₅₀ (µM) for RMGP Inhibition | Reference |

|---|---|---|---|

| Ψ-GU (4) | 5-(β-D-glucopyranosyl)-pyrimidin-2,4-one | 88.5 ± 4.3 | nih.gov |

| Ψ-GisoC (5) | 2-amino-5-(β-D-glucopyranosyl)-pyrimidin-4-one | 395.7 ± 10.8 | nih.gov |

| Ψ-GLAC (6) | C-glucopyranosyl analogue of GLAC | 5.4 ± 0.5 | nih.gov |

CXCR2 Receptor Antagonism

The C-X-C chemokine receptor 2 (CXCR2) is implicated in a variety of inflammatory diseases and cancers due to its role in mediating neutrophil migration and angiogenesis. mdpi.comnih.gov Consequently, CXCR2 antagonists are of significant therapeutic interest. The 2-aminopyrimidin-4(1H)-one scaffold has been successfully employed as a bioisostere for the urea (B33335) group found in many early CXCR2 antagonists, leading to the discovery of potent and developable drug candidates. nih.gov

In a pivotal study, researchers replaced the urea moiety in a known series of CXCR2 antagonists with the 2-aminopyrimidin-4(1H)-one core. This led to the identification of novel and potent antagonists with improved chemical stability, particularly in simulated gastric fluid. nih.gov The structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the pyrimidinone ring and associated phenyl rings.

One of the most potent compounds identified, compound 3e , demonstrated an IC₅₀ of 4.6 nM in a CXCR2 binding assay and an IC₅₀ of 8.9 nM in a functional assay measuring CXCL8-induced calcium mobilization. nih.gov The SAR data indicated that a chlorine substituent at the 5-position of the pyrimidinone ring and specific substitutions on the N-phenyl ring were crucial for high affinity.

| Compound | Modifications to the 2-aminopyrimidin-4(1H)-one core | CXCR2 Binding IC₅₀ (nM) | CXCR2 Functional (Ca²⁺) IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 3a | R¹=H, R²=H | 150 | 230 | nih.gov |

| 3c | R¹=Cl, R²=H | 15 | 32 | nih.gov |

| 3e | R¹=Cl, R²=2-Cl | 4.6 | 8.9 | nih.gov |

| 3f | R¹=Cl, R²=3-Cl | 12 | 23 | nih.gov |

Anti-Platelet Aggregation Effects

Uncontrolled platelet aggregation can lead to thrombosis and cardiovascular diseases. Antiplatelet agents are therefore vital for prevention and treatment. Research has indicated that 2-aminopyrimidine derivatives possess the potential to inhibit platelet aggregation. nih.gov

A study investigating a series of novel 2-aminopyrimidine derivatives for their antiplatelet aggregation activities found that several compounds exhibited significant inhibitory effects against aggregation induced by arachidonic acid. nih.gov The evaluation was conducted using light transmission aggregometry in human plasma. The results showed that while none of the compounds were particularly effective against ADP-induced aggregation, several showed promising activity against the arachidonic acid pathway.

Among the tested compounds, those with a 2-aminopyrimidine core were generally more active than the 4,6-diaminopyrimidine (B116622) derivatives. Specifically, compounds with fluorine substitutions on the phenyl ring attached to the core structure were among the most potent inhibitors. Compound Ia showed the highest activity with an IC₅₀ of 36.75 µM. nih.gov This suggests that the 2-aminopyrimidine scaffold is a viable starting point for developing new antiplatelet agents that target the arachidonic acid pathway.

| Compound | Structure Description | IC₅₀ (µM) vs. Arachidonic Acid | Reference |

|---|---|---|---|

| Ia | 2-aminopyrimidine derivative | 36.75 | nih.gov |

| Ib | 2-aminopyrimidine derivative with F-substituent | 72.4 | nih.gov |

| IB | 2-aminopyrimidine derivative with F-substituent | 62.5 | nih.gov |

| II16 | 4,6-diaminopyrimidine derivative | 80 | nih.gov |

In Vitro Biological Evaluation Methodologies

The preclinical assessment of novel chemical entities like this compound derivatives relies on a suite of robust and reproducible in vitro assays. These assays are essential for determining the biological activity, potency, and potential cytotoxicity of the compounds, thereby guiding the drug discovery process.

Cell-Based Assays (e.g., Sulforhodamine B, MTT Cytotoxicity Assays)

Cell-based assays are fundamental in early-stage drug discovery to evaluate the effect of a compound on living cells, particularly its cytotoxicity.

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content. nih.gov It is a simple, reliable, and reproducible method for screening the cytotoxicity of novel compounds. nih.govresearchgate.net The assay principle involves fixing the cells with trichloroacetic acid, followed by staining with the SRB dye, which binds to basic amino acids in cellular proteins. nih.gov The amount of bound dye is directly proportional to the cell mass and can be quantified by measuring the optical density after solubilizing the dye. scielo.br

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric assay to assess cell viability and cytotoxicity. nih.govnih.gov This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals by mitochondrial dehydrogenases. rsc.orgnih.gov The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically after dissolving the crystals in a suitable solvent. nih.govijprajournal.com The MTT assay is a cornerstone for determining the half-maximal inhibitory concentration (IC₅₀) of potential anticancer agents. nih.gov

Enzyme Activity Assays (e.g., LANCE Assay)

To investigate the direct interaction of compounds with specific molecular targets, such as enzymes, highly sensitive and specific assays are required.

The LANCE (Lanthanide Chelate Excite) assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. drugtargetreview.comrevvity.com This homogeneous, no-wash assay format is highly sensitive and widely used for screening enzyme inhibitors, particularly for kinases. revvity.comnih.gov The principle involves a donor fluorophore (a Europium chelate) and an acceptor fluorophore (e.g., ULight™ dye) attached to different binding partners (e.g., an enzyme and its substrate). revvity.com When the donor and acceptor are in close proximity (due to enzyme-substrate binding), excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor compound will disrupt this interaction, leading to a decrease in the FRET signal. nih.govnih.gov This technology provides a robust platform for high-throughput screening and characterization of enzyme inhibitors. nih.gov

Medicinal Chemistry and Rational Drug Design Applications

The Pyrimidinone Scaffold as a Privileged Structure in Drug Discovery

The pyrimidinone core is recognized as a "privileged structure" in drug discovery. nih.gov This term is used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thus exhibiting a broad range of biological activities. nih.gov The versatility of the pyrimidine (B1678525) ring, a key component of nucleobases, allows it to interact with a variety of enzymes and receptors within the cell through mechanisms like hydrogen bonding and π-π stacking. mdpi.com This inherent ability to engage with biological macromolecules makes pyrimidine derivatives, including 5-Acetyl-2-aminopyrimidin-4(1H)-one, attractive starting points for the development of new drugs targeting a wide spectrum of diseases, such as cancer, viral infections, and inflammatory conditions. nih.gov The structural features of the pyrimidinone moiety can be readily modified, allowing chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. mdpi.com

Bioisosteric Replacement Strategies in Scaffold Modification

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological, pharmacokinetic, or toxicological profile without losing the desired biological activity. spirochem.com This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. spirochem.combohrium.com In the context of the this compound scaffold, bioisosteric replacement can be applied to various positions of the pyrimidinone ring.

For instance, the 2-amino group can be replaced with other functionalities to modulate binding affinity and selectivity. In one study, the 2-aminopyrimidin-4(1H)-one moiety itself was successfully used as a bioisostere for a urea (B33335) group in the development of CXCR2 antagonists. nih.gov This substitution resulted in a compound with improved chemical stability, particularly in simulated gastric fluid, and a good developability profile. nih.gov

Furthermore, the acetyl group at the 5-position offers another site for modification. It can be replaced with other acyl groups or different electron-withdrawing or -donating groups to explore the impact on biological activity. The nitrogen atoms within the pyrimidine ring can also be part of bioisosteric replacements, a strategy known as scaffold hopping, where the core structure is altered to create novel chemical entities. acs.orgacs.org For example, replacing the pyridine (B92270) moiety in a pyrido[1,2-a]pyrimidinone with a thiazole (B1198619) ring led to a significant change in biological potency. acs.org

Rational Design and Lead Optimization of Pyrimidinone Derivatives

Rational drug design involves the development of new medications based on a thorough understanding of the biological target. With the pyrimidinone scaffold as a starting point, medicinal chemists can design and synthesize derivatives of this compound with the aim of optimizing their therapeutic properties. This process of lead optimization focuses on enhancing potency, improving selectivity for the target over off-target molecules, and refining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

For example, in the development of phosphodiesterase-5 (PDE5) inhibitors, pyrazolo[3,4-d]pyrimidin-7-one scaffolds were rationally designed using molecular modeling studies prior to their synthesis and biological evaluation. nih.gov This approach allows for the prediction of how a molecule will interact with its target, guiding the synthesis of compounds with a higher probability of success. Similarly, the design of new pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors involved using the pyrimidine moiety to occupy the adenine (B156593) binding region of the enzyme. rsc.org

Prodrug Development and Chemical Delivery System Considerations

A significant challenge in drug development is overcoming poor physicochemical properties of a drug candidate, such as low aqueous solubility, which can hinder its absorption and bioavailability. nih.gov The prodrug approach is a well-established strategy to address these issues. researchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. researchgate.net

For pyrimidinone derivatives, including those derived from this compound, various functional groups can be modified to create prodrugs. For instance, the amino group or the keto group on the pyrimidinone ring can be derivatized. A common strategy involves the attachment of a solubilizing moiety through a linker that is designed to be cleaved by enzymes in the body. nih.gov This approach has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives to improve their aqueous solubility and pharmacokinetic profiles. nih.govunisi.it The development of a successful prodrug requires careful consideration of the linker's stability and the enzymatic conditions required for its cleavage to ensure the timely release of the active drug. acs.org

Structure-Activity Relationship (SAR) Studies for Targeted Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of the this compound scaffold and evaluating the resulting changes in biological effect, researchers can identify key structural features required for activity.

For example, in a study of 6-amino-2-thio-3H-pyrimidin-4-one derivatives as platelet aggregation inhibitors, various substitutions were made to probe the SAR. nih.gov The results indicated that specific substitutions at certain positions led to a marked increase in inhibitory activity. nih.gov Similarly, SAR studies on 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors revealed that the length of an alkoxy chain at a specific position on a phenyl ring attached to the pyrimidine core was important for activity. nih.gov

The table below illustrates hypothetical SAR data for derivatives of this compound, demonstrating how modifications to the acetyl group (R1) and the amino group (R2) could influence inhibitory activity against a hypothetical kinase.

| Compound | R1 (at C5) | R2 (at C2) | Kinase Inhibition IC₅₀ (µM) |

| 1 | -COCH₃ | -NH₂ | 10.5 |

| 2 | -COCF₃ | -NH₂ | 2.1 |

| 3 | -COCH₃ | -NHCH₃ | 8.2 |

| 4 | -H | -NH₂ | > 50 |

| 5 | -COCH₃ | -N(CH₃)₂ | 15.7 |

This hypothetical data suggests that a trifluoromethyl group at R1 enhances potency, while methylation of the amino group at R2 has a modest effect. Removal of the acetyl group at R1 leads to a significant loss of activity. Such SAR data is invaluable for guiding the design of more potent and selective inhibitors.

Concluding Perspectives and Future Research Trajectories

Synthesis of Current Academic Research Advances

Currently, there is a lack of dedicated published research that details the specific biological activities or therapeutic applications of 5-Acetyl-2-aminopyrimidin-4(1H)-one. The scientific literature extensively covers the pyrimidinone scaffold, which is a key component in a multitude of biologically active compounds. ontosight.aigsconlinepress.com These derivatives are recognized for a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.aigsconlinepress.combenthamdirect.com

Research has highlighted that substitutions on the pyrimidine (B1678525) ring are crucial for determining the specific biological target and potency of the molecule. acs.orgnih.gov For instance, different aminopyrimidine derivatives have been investigated as potent inhibitors of enzymes like bromodomain-containing protein 4 (BRD4) and polo-like kinase 1 (PLK1), which are significant targets in cancer therapy. nih.gov However, studies that specifically isolate and report on the "5-acetyl" functional group's contribution to activity within this particular scaffold are not readily found.

Emerging Trends and Novel Directions in this compound Research

The emerging trends in the broader field of pyrimidinone research point towards their use as scaffolds in the design of highly selective kinase inhibitors and other targeted therapies. nih.gov The general direction of research involves:

Scaffold Hopping and Bioisosteric Replacement: Utilizing the 2-aminopyrimidin-4(1H)-one core as a bioisostere for other chemical groups to improve drug-like properties.

Structure-Based Drug Design: Employing computational docking studies to predict how different derivatives bind to the active sites of therapeutic targets like kinases and other enzymes. acs.org

Dual-Target Inhibition: Creating single molecules that can inhibit multiple disease-related targets, a strategy for which aminopyrimidine structures have shown promise. nih.gov

It is plausible that this compound is being synthesized and studied as a synthetic intermediate—a chemical building block used to create more complex molecules. The acetyl group, in particular, can serve as a handle for further chemical modifications, allowing for the creation of a library of derivatives for screening against various biological targets.

Future Prospects for Therapeutic Development and Academic Exploration

The future prospects for this compound are intrinsically linked to the broader potential of the aminopyrimidinone chemical class. The therapeutic promise of these scaffolds suggests several avenues for future exploration:

Kinase Inhibition: Given that many pyrimidine derivatives are potent kinase inhibitors, a primary area of investigation for this compound and its future derivatives would be in oncology, targeting kinases involved in cell proliferation and survival.

Anti-inflammatory Agents: The pyrimidinone nucleus is present in compounds with anti-inflammatory activity, suggesting a potential application in treating inflammatory diseases. benthamdirect.com

Antimicrobial Drug Development: The scaffold is also a known pharmacophore in antimicrobial agents, opening possibilities for developing new treatments for infectious diseases. nih.gov